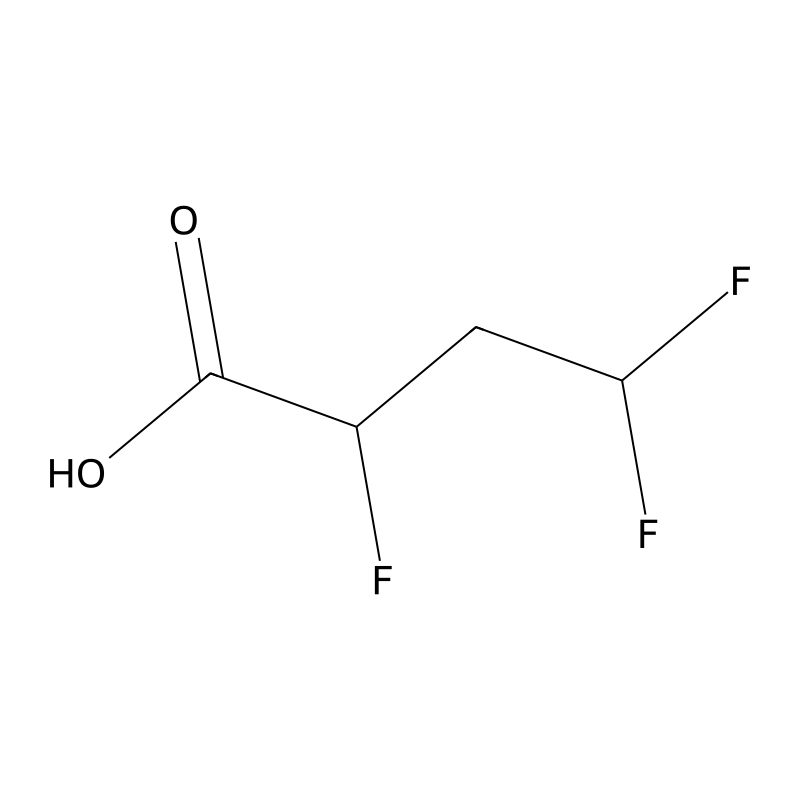2,4,4-Trifluorobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Synthesis of Esters and Amides
TFBA can be used as a building block for the synthesis of esters and amides, which are important functional groups in organic molecules. Researchers can modify the reactive end of TFBA (the carboxylic acid group) to create new compounds with desired properties [Source 1]. These new molecules can serve as pharmaceuticals, catalysts, or materials with specific functions.
Chemical Modification of Biomolecules
TFBA's ability to react with amines makes it useful for chemically modifying biomolecules like proteins and peptides. By attaching a TFBA group to a biomolecule, researchers can alter its solubility, stability, or biological activity [Source 2]. This technique can be valuable for studying protein function and developing new drugs.
Source 1
2,4,4-Trifluorobutanoic acid is a fluorinated carboxylic acid characterized by the presence of three fluorine atoms attached to the butanoic acid backbone. Its molecular formula is , and it exhibits unique chemical properties due to the electronegative trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
- Acid-Base Reactions: As a carboxylic acid, it can donate protons to bases.
- Esterification: Reaction with alcohols can produce esters.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
These reactions are facilitated by the compound's structure, which allows for diverse functional group transformations.
The biological activity of 2,4,4-trifluorobutanoic acid is of increasing interest in pharmaceutical research. It has been studied for its potential as a bioisostere of natural amino acids, particularly in the design of peptide-based therapeutics. The trifluoromethyl group can enhance metabolic stability and alter binding affinities, making it a valuable candidate for drug development aimed at modulating biological pathways.
Several synthesis methods have been developed for 2,4,4-trifluorobutanoic acid:
- Direct Fluorination: This method involves the direct introduction of fluorine atoms into the butanoic acid framework using fluorinating agents.
- Rearrangements: Synthesis can also be achieved through rearrangement reactions involving other fluorinated precursors.
- Asymmetric Synthesis: Techniques utilizing chiral auxiliaries or catalysts can produce enantiomerically enriched forms of this compound, enhancing its utility in biological applications .
2,4,4-Trifluorobutanoic acid finds applications in various fields:
- Medicinal Chemistry: It serves as a building block for designing novel therapeutic agents.
- Agricultural Chemistry: Its derivatives may be explored for use in agrochemicals due to their unique properties.
- Material Science: The compound's stability and reactivity are advantageous in developing specialty materials.
Research on the interactions of 2,4,4-trifluorobutanoic acid with biological systems is ongoing. Studies focus on how this compound interacts with enzymes and receptors, potentially influencing metabolic pathways and therapeutic outcomes. Its role as a bioisostere allows it to mimic natural substrates while providing enhanced properties that could lead to improved drug designs .
Several compounds share structural similarities with 2,4,4-trifluorobutanoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-4,4,4-trifluorobutanoic acid | Contains an amino group | Acts as a bioisostere for leucine |
| 2-Chlorobutanoic acid | Contains a chlorine atom instead of fluorine | Less lipophilic than trifluorinated analogs |
| 3-Fluorobutyric acid | Contains one fluorine atom | Less reactive than trifluorinated compounds |
Uniqueness
2,4,4-Trifluorobutanoic acid is unique due to its trifluoromethyl group's influence on chemical reactivity and biological interactions. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability compared to similar compounds without such modifications. This makes it particularly valuable in the design of pharmaceuticals aimed at specific biological targets.








